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Compound of Interest

Compound Name:
Bromotris(triphenylphosphine)cop

per(I)

Cat. No.: B095118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic structure of

Bromotris(triphenylphosphine)copper(I), a compound of significant interest in catalysis and

materials science. By examining its synthesis, molecular geometry, and spectroscopic

properties, we provide a comprehensive overview for researchers and professionals in drug

development and related scientific fields. This document summarizes key quantitative data,

outlines detailed experimental methodologies, and visualizes fundamental concepts to facilitate

a deeper understanding of this copper(I) complex.

Molecular Structure and Bonding
Bromotris(triphenylphosphine)copper(I), with the chemical formula [CuBr(PPh₃)₃], is a four-

coordinate copper(I) complex. The central copper atom is in a +1 oxidation state with a d¹⁰

electronic configuration. This configuration dictates a tetrahedral geometry around the copper

center to a first approximation, though distortions are common due to the steric bulk of the

three triphenylphosphine (PPh₃) ligands.

The bonding in [CuBr(PPh₃)₃] involves sigma donation from the phosphorus atoms of the

triphenylphosphine ligands and the bromide ion to the empty s and p orbitals of the copper(I)
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center. The triphenylphosphine ligands, with their bulky phenyl groups, play a crucial role in

stabilizing the copper(I) center and influencing the overall molecular geometry.

A comprehensive study involving single-crystal X-ray diffraction has provided precise

measurements of the bond lengths and angles within the P₃CuBr core of related

tris(triphenylphosphine)copper(I) halide complexes. For the bromide analogue, the coordination

geometry is indeed a distorted tetrahedron.

Table 1: Key Crystallographic Data for [Cu(PPh₃)₃Br]

Parameter Average Value

Cu-P bond length 2.354(8) Å

Cu-Br bond length
Not explicitly stated, but expected to be in the

typical range for Cu(I)-Br bonds.

P-Cu-P bond angle 110.1(6)°

P-Cu-Br bond angle 108.8(6)°

Data sourced from a study on four-coordinate copper(I) complexes.[1]

The deviation of the P-Cu-P and P-Cu-Br bond angles from the ideal tetrahedral angle of

109.5° highlights the steric strain imposed by the three bulky triphenylphosphine ligands.

Synthesis and Spectroscopic Characterization
The synthesis of Bromotris(triphenylphosphine)copper(I) is a well-established procedure. It

is an air-stable and organic solvent-soluble complex, making it a convenient catalyst for various

organic reactions.

Experimental Protocols
Synthesis of Bromotris(triphenylphosphine)copper(I):

A detailed protocol for the synthesis involves the reaction of a copper(II) salt with an excess of

triphenylphosphine in a suitable solvent. The triphenylphosphine acts as both a ligand and a

reducing agent, converting Cu(II) to Cu(I).
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Materials: Copper(II) bromide, triphenylphosphine, ethanol.

Procedure:

In a round-bottomed flask, dissolve copper(II) bromide in ethanol and bring the solution to

reflux.

Slowly add triphenylphosphine (in slight excess) to the refluxing solution.

Continue refluxing for a specified period, during which the color of the solution will change,

and a precipitate will form.

Cool the reaction mixture to room temperature.

Collect the white solid product by filtration, wash with cold ethanol, and dry under vacuum.
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Click to download full resolution via product page

Caption: Synthetic workflow for Bromotris(triphenylphosphine)copper(I).

UV-Vis Absorption Spectroscopy:

The electronic absorption spectrum of [CuBr(PPh₃)₃] is expected to be dominated by ligand-

centered transitions and potentially low-energy charge-transfer bands.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:
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Prepare a stock solution of the complex in a suitable UV-transparent solvent (e.g.,

dichloromethane or acetonitrile).

Prepare a series of dilutions to obtain spectra at different concentrations.

Data Acquisition:

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

Use the pure solvent as a reference.

Identify the wavelengths of maximum absorbance (λmax) and calculate the molar

extinction coefficients (ε).

Electronic Structure and Transitions
The electronic structure of d¹⁰ copper(I) complexes like [CuBr(PPh₃)₃] is characterized by a

filled d-shell, which means that d-d electronic transitions are not possible. Consequently, these

complexes are typically colorless or lightly colored. The observed electronic transitions are

primarily of two types:

Intraligand (IL) Transitions: These are π → π* transitions occurring within the phenyl rings of

the triphenylphosphine ligands. They are typically observed in the ultraviolet region of the

spectrum at high energies.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions involve the excitation

of an electron from a filled d-orbital on the copper atom to an empty π*-orbital of one of the

triphenylphosphine ligands. These transitions are generally of lower energy than the IL

transitions and can extend into the visible region, although for many copper(I) phosphine

complexes, they lie at the edge of the UV-visible range.

Halide-to-Ligand Charge Transfer (XLCT) or Metal-to-Halide Charge Transfer (MXCT):

Transitions involving the bromide ligand are also possible.

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-

DFT) on similar Cu(I) phosphine complexes provide valuable insights into the nature of the

molecular orbitals and the electronic transitions.
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The Highest Occupied Molecular Orbital (HOMO) in such complexes is typically of mixed

metal-ligand character, with significant contributions from the copper d-orbitals and the

phosphorus and bromide p-orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) is

generally localized on the π*-orbitals of the phenyl rings of the triphenylphosphine ligands.

Ligand Orbitals (PPh3, Br-) Cu(I) Orbitals

Molecular Orbitals of [CuBr(PPh3)3]
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Caption: Simplified molecular orbital energy level diagram for [CuBr(PPh₃)₃].

Conclusion
This technical guide provides a foundational understanding of the electronic structure of

Bromotris(triphenylphosphine)copper(I). The tetrahedral coordination geometry, dictated by

the d¹⁰ electronic configuration of the copper(I) center, is distorted due to the steric demands of

the triphenylphosphine ligands. The electronic properties are dominated by ligand-centered and

charge-transfer transitions, which can be further elucidated through a combination of

spectroscopic techniques and computational modeling. The information presented herein

serves as a valuable resource for researchers and professionals engaged in the design and

application of copper(I)-based systems in catalysis and drug development. Further detailed
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computational studies on this specific complex would provide a more quantitative picture of its

electronic landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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